

On-Target Validation of (+)-SHIN1 Using its Inactive Enantiomer, (-)-SHIN1

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A Comparative Guide for Researchers

This guide provides a comprehensive comparison of the on-target effects of the active SHMT inhibitor, **(+)-SHIN1**, with its inactive enantiomer, **(-)-SHIN1**, to validate its mechanism of action. The data presented herein is crucial for researchers in drug discovery and development, offering clear, experimentally-supported evidence of **(+)-SHIN1**'s specific inhibitory activity.

Summary of On-Target Effects: (+)-SHIN1 vs. (-)-SHIN1

(+)-SHIN1 is a potent dual inhibitor of cytosolic (SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferases, enzymes critical for one-carbon (1C) metabolism.[1][2][3] The ontarget activity of **(+)-SHIN1** is validated by comparing its effects to its inactive enantiomer, (-)-SHIN1, which serves as a rigorous negative control.[1]

Key Findings:

- Stereoselective Inhibition: **(+)-SHIN1** demonstrates potent, stereoselective inhibition of cell growth and SHMT activity, whereas (-)-SHIN1 is largely inactive.[1]
- Phenocopying Genetic Deletion: The metabolic consequences of (+)-SHIN1 treatment closely mirror those observed with genetic deletion of SHMT1/2, further confirming its ontarget action.



Rescue by Formate: The anti-proliferative effects of (+)-SHIN1 can be rescued by the
addition of formate, a downstream product of the SHMT reaction, indicating that the cellular
effects are due to the depletion of the 1C pool.

Quantitative Data Comparison

The following tables summarize the quantitative data from various studies, highlighting the differential effects of **(+)-SHIN1** and **(-)-SHIN1**.

Table 1: In Vitro Inhibition of Human SHMT1 and SHMT2

Compound	Target	IC50 (nM)
(+)-SHIN1	SHMT1	5
SHMT2	13	_

Table 2: Cell Growth Inhibition in HCT-116 Cells

Compound	Cell Line	IC50
(+)-SHIN1	HCT-116 (WT)	870 nM
(-)-SHIN1	HCT-116 (WT)	No significant effect up to 30 μΜ
(+)-SHIN1	HCT-116 (SHMT2 knockout)	< 50 nM

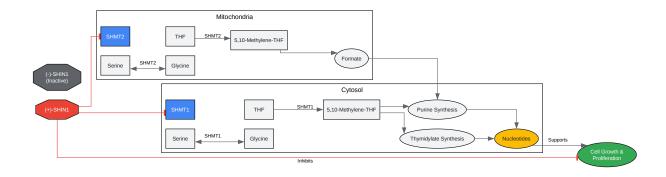
Table 3: Metabolic Effects of SHIN1 Treatment in HCT-116 Cells

Treatment (5 μM)	M+2 13C-labeling of ADP (from 13C-serine)	M+2 13C-labeling of Glutathione (from 13C- serine)
DMSO (Control)	~25%	~20%
(+)-SHIN1	Near complete blockade	Near complete blockade
(-)-SHIN1	No significant blockade	No significant blockade



Signaling Pathway and Experimental Workflow SHMT Inhibition Signaling Pathway

The following diagram illustrates the central role of SHMT in one-carbon metabolism and the downstream consequences of its inhibition by **(+)-SHIN1**.



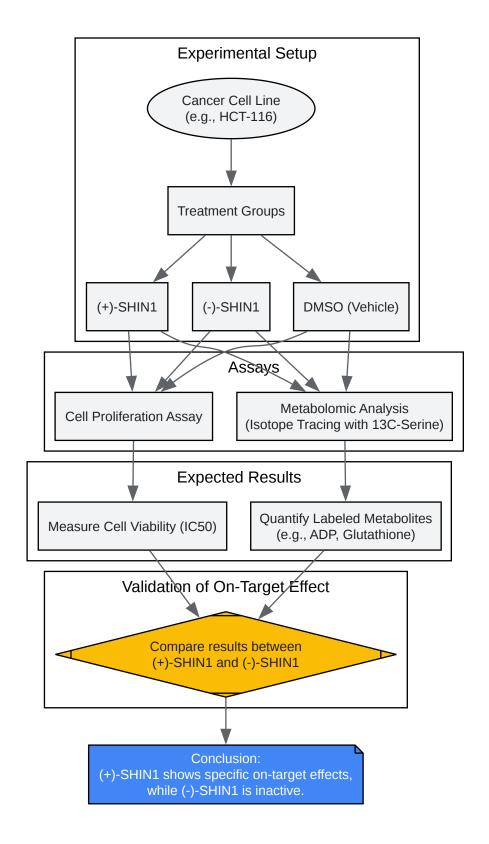
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Caption: Mechanism of (+)-SHIN1 action on the SHMT pathway.

Experimental Workflow: Validating On-Target Effects

This workflow outlines a typical experiment to validate the on-target effects of **(+)-SHIN1** using (-)-SHIN1 as a negative control.





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Caption: Workflow for validating **(+)-SHIN1** on-target effects.



Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings.

Cell Growth Inhibition Assay

- Cell Seeding: Seed HCT-116 cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of (+)-SHIN1 or (-)-SHIN1 (e.g., from 0.01 to 30 μM). Include a DMSO-only control.
- Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
- Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or by direct cell counting with Trypan blue exclusion.
- Data Analysis: Normalize the data to the DMSO control and calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.

Metabolite Labeling with 13C-Serine

- Cell Culture: Culture HCT-116 cells in media containing uniformly labeled 13C-serine.
- Compound Treatment: Treat the cells with 5 μM (+)-SHIN1, 5 μM (-)-SHIN1, or a DMSO control for 24 hours.
- Metabolite Extraction: After incubation, rapidly quench metabolism and extract intracellular metabolites using a cold methanol/water/chloroform extraction procedure.
- LC-MS/MS Analysis: Analyze the polar metabolite fraction by liquid chromatography-mass spectrometry (LC-MS/MS) to determine the fractional labeling of downstream metabolites such as ADP and glutathione.
- Data Analysis: Compare the M+2 labeling fraction (indicating the incorporation of two 13C atoms from serine) between the different treatment groups. A significant reduction in the M+2 fraction in (+)-SHIN1 treated cells compared to DMSO and (-)-SHIN1 treated cells indicates on-target inhibition of SHMT.



This guide provides a foundational understanding of how to validate the on-target effects of **(+)-SHIN1** using its inactive enantiomer. The provided data, pathways, and protocols serve as a valuable resource for researchers investigating one-carbon metabolism and developing novel therapeutics targeting this pathway.

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